Cholic acid

Catalog No.
S523592
CAS No.
81-25-4
M.F
C24H40O5
M. Wt
408.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholic acid

CAS Number

81-25-4

Product Name

Cholic acid

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Solubility

In water, 175 mg/L at 20 °C
In water, 0.28 g/L at 15 °C
In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates
Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform
Soluble in glacial acetic acid; practically insoluble in benzene
0.175 mg/mL

Synonyms

Cholic Acid; Cholalin; Cholalic acid; Colalin; E-1000; NSC-6135; E-1000; NSC-6135; E-1000; NSC-6135; Orphacol

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Description

The exact mass of the compound Cholic acid is 408.2876 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 175 mg/l (at 20 °c)4.28e-04 min water, 175 mg/l at 20 °cin water, 0.28 g/l at 15 °cin alcohol 30.56 g/l; ether 1.22 g/l; chloroform 5.08 g/l; benzene 0.36 g/l; acetone 28.24 g/l; glacial acetic acid 152.12 g/l (all at 15 °c). soluble in solutions of alkali hydroxides or carbonatessoluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroformsoluble in glacial acetic acid; practically insoluble in benzene0.175 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6135. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids. It belongs to the ontological category of trihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Cholic acid, chemically known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid synthesized in the liver from cholesterol. It is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid. Cholic acid plays a crucial role in the emulsification of dietary fats and the absorption of fat-soluble vitamins in the intestine. It exists predominantly as its conjugated forms, glycocholic acid and taurocholic acid, formed by conjugation with glycine or taurine, respectively .

Cholic acid functions primarily in the digestive system:

  • Fat Digestion and Absorption: Cholic acid forms micelles with dietary fats and cholesterol in the small intestine. These micelles facilitate the breakdown of fats into smaller particles, enabling their absorption by intestinal cells.
  • Cholesterol Excretion: Cholic acid promotes the emulsification of cholesterol, allowing its excretion in bile.
  • Diarrhea
  • Abdominal pain
  • Nausea

Facilitating Fat and Nutrient Absorption

Cholic acid, along with other bile acids, acts as a detergent in the small intestine. It emulsifies dietary fats, breaking them down into smaller particles for efficient absorption by intestinal cells. This process also allows for the absorption of fat-soluble vitamins (A, D, E, and K) [1].

*Source: Cholic acid - a signaling molecule - biocrates life sciences ag:

Regulation of Bile Acid Synthesis

Cholic acid acts as a negative feedback regulator of its own biosynthesis. When its levels rise in the bloodstream, it signals the liver to decrease the production of new bile acids [2]. This feedback loop ensures a balanced bile acid pool for optimal digestion and cholesterol metabolism.

*Source: Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome - PMC - NCBI:

Cholic Acid as a Signaling Molecule

Beyond digestion, cholic acid exhibits signaling properties that influence various metabolic processes. Research explores its potential in:

Glucose Metabolism Regulation

Cholic acid interacts with a specific intestinal receptor, TGR5, stimulating the release of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, promotes insulin secretion and regulates blood sugar levels [3]. This suggests cholic acid's potential role in managing conditions like type 2 diabetes.

*Source: Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome - PMC - NCBI:

Therapeutic Applications in Bile Acid Synthesis Disorders

Researchers are exploring the use of cholic acid to treat rare genetic disorders that impair bile acid synthesis. By supplementing cholic acid, these studies aim to correct the deficiency and alleviate associated health complications [4].

*Source: Cholic acid - a signaling molecule - biocrates life sciences ag:

The synthesis of cholic acid involves several enzymatic reactions, primarily occurring in the liver. The key steps include:

  • Hydroxylation of cholesterol: The enzyme cholesterol 7α-hydroxylase (CYP7A1) catalyzes the conversion of cholesterol to 7α-hydroxycholesterol.
  • Formation of intermediates: Subsequent reactions involve further hydroxylation and oxidation, leading to intermediates such as 3-oxo-Δ4-form and 5β-hydrogen configuration.
  • Final modifications: The final steps include hydroxylation at the C12 position by CYP8B1, which determines whether cholic acid or chenodeoxycholic acid is produced .

Cholic acid functions not only as a digestive aid but also as a signaling molecule. It activates nuclear receptors such as the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5), influencing various metabolic processes, including:

  • Regulation of bile acid synthesis: Cholic acid downregulates its own synthesis by inhibiting cholesterol 7α-hydroxylase.
  • Impact on lipid metabolism: It helps maintain cholesterol homeostasis and modulates glucose metabolism .

Cholic acid can be synthesized through various methods:

  • Natural extraction: Isolated from bile or synthesized from cholesterol in laboratory settings.
  • Chemical synthesis: Involves multi-step organic synthesis techniques that mimic natural biosynthetic pathways.
  • Biotechnological approaches: Using genetically modified microorganisms to produce cholic acid from simpler substrates .

Cholic acid has several important applications:

  • Medical uses: It is used therapeutically for treating bile acid synthesis disorders and peroxisomal disorders like Zellweger syndrome. It aids in improving fat absorption and alleviating symptoms associated with bile acid deficiencies .
  • Research: Cholic acid is utilized in studies related to metabolism, liver function, and gastrointestinal health due to its role in bile formation and fat digestion .
  • Pharmaceutical formulations: It serves as an excipient in drug formulations due to its emulsifying properties .

Cholic acid interacts with various compounds and medications:

  • Drug interactions: Certain medications, such as cholestyramine, can reduce the absorption of cholic acid, potentially decreasing its efficacy .
  • Biochemical interactions: As a signaling molecule, it influences pathways related to lipid metabolism and energy homeostasis by activating specific receptors .

Cholic acid is part of a broader class of bile acids. Key similar compounds include:

Compound NameStructure CharacteristicsUnique Features
Chenodeoxycholic Acid3α,7α-dihydroxy-5β-cholan-24-oic acidLess hydrophilic than cholic acid; used for gallstone treatment
Deoxycholic Acid3α-hydroxy-5β-cholan-24-oic acidSecondary bile acid formed from cholic acid; involved in fat absorption
Ursodeoxycholic Acid3α-hydroxy-7β-cholan-24-oic acidUsed clinically to dissolve gallstones; has cytoprotective effects
Lithocholic Acid3α-hydroxy-5β-cholan-24-oic acidLess soluble; associated with toxicity at high levels

Cholic acid stands out due to its unique hydroxylation pattern (three hydroxyl groups at positions 3, 7, and 12), which contributes to its distinct solubility properties and biological functions compared to other bile acids. Its role as a primary bile acid essential for digestion further emphasizes its importance within this class of compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Solid

Color/Form

Plates from dilute acetic acid
Crystals

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

408.28757437 g/mol

Monoisotopic Mass

408.28757437 g/mol

Heavy Atom Count

29

Taste

Bitter with sweetish aftertaste

LogP

2.02
2.02 (LogP)
log Kow = 2.02
2.02

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

198 °C (anhydrous)
Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/
Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/
197 - 201 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G1JO7801AE

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 11 of 14 companies with hazard statement code(s):;
H312 (54.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (54.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Oral cholic acid is indicated for: treatment of bile acid synthesis disorders due to single enzyme defects; and as adjunctive treatment of peroxisomal disorders including Zellweger spectrum disorders in patients who exhibit manifestations of liver disease, steatorrhea or complications from decreased fat soluble vitamin absorption.
Orphacol is indicated for the treatment of inborn errors in primary bile-acid synthesis due to 3β-hydroxy-�5-C27-steroid oxidoreductase deficiency or �4-3-oxosteroid-5β-reductase deficiency in infants, children and adolescents aged one month to 18 years and adults.
Cholic Acid FGK is indicated for the treatment of inborn errors of primary bile acid synthesis, in infants from one month of age for continuous lifelong treatment through adulthood, encompassing the following single enzyme defects: sterol 27-hydroxylase (presenting as cerebrotendinous xanthomatosis, CTX) deficiency; 2- (or alpha-) methylacyl-CoA racemase (AMACR) deficiency; cholesterol 7 alpha-hydroxylase (CYP7A1) deficiency.
Treatment of other inborn errors of bile acid synthesis, Treatment of oxysterol 7a-hydrolylase deficiency and defective amida

Livertox Summary

Cholic acid is a naturally occurring bile acid that is used to treat patients with genetic deficiencies in the synthesis of bile acids. When given in high doses, cholic acid replacement therapy has been linked to minor elevations in serum aminotransferase levels, but it has not been linked to instances of clinically apparent acute liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cholic acid is included in the database.
Cholbam is indicated for the treatment of bile acid synthesis disorders due to single enzyme defects (SEDs). /Included in US product label/
Cholbam is indicated for adjunctive treatment of peroxisomal disorders (PDs) including Zellweger spectrum disorders in patients who exhibit manifestations of liver disease, steatorrhea or complications from decreased fat soluble vitamin absorption. /Included in US product label/
The safety and effectiveness of Cholbam on extrahepatic manifestations of bile acid synthesis disorders due to single enzyme defects (SEDs) or peroxisomal disorders (PDs) including Zellweger spectrum disorders have not been established.
For more Therapeutic Uses (Complete) data for CHOLIC ACID (7 total), please visit the HSDB record page.

ATC Code

A05AA03
A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05A - Bile therapy
A05AA - Bile acids and derivatives
A05AA03 - Cholic acid

Mechanism of Action

Bile acids (BAs) are known to regulate BA synthesis and transport by the farnesoid X receptor in the liver (FXR-SHP) and intestine (FXR-Fgf15). However, the relative importance of individual BAs in regulating these processes is not known. Therefore, mice were fed various doses of five individual BAs, including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxoycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA) in their diets at various concentrations for one week to increase the concentration of one BA in the enterohepatic circulation. The mRNA of BA synthesis and transporting genes in liver and ileum were quantified. In the liver, the mRNA of SHP, which is the prototypical target gene of FXR, increased in mice fed all concentrations of BAs. In the ileum, the mRNA of the intestinal FXR target gene Fgf15 was increased at lower doses and to a higher extent by CA and DCA than by CDCA and LCA. Cyp7a1, the rate-limiting enzyme in BA synthesis, was decreased more by CA and DCA than CDCA and LCA. Cyp8b1, the enzyme that 12-hydroxylates BAs and is thus responsible for the synthesis of CA, was decreased much more by CA and DCA than CDCA and LCA. Surprisingly, neither a decrease in the conjugated BA uptake transporter (Ntcp) nor increase in BA efflux transporter (Bsep) was observed by FXR activation, but an increase in the cholesterol efflux transporter (Abcg5/Abcg8) was observed with FXR activation. Thus in conclusion, CA and DCA are more potent FXR activators than CDCA and LCA when fed to mice, and thus they are more effective in decreasing the expression of the rate limiting gene in BA synthesis Cyp7a1 and the 12-hydroxylation of BAs Cyp8b1, and are also more effective in increasing the expression of Abcg5/Abcg8, which is responsible for biliary cholesterol excretion. However, feeding BAs do not alter the mRNA or protein levels of Ntcp or Bsep, suggesting that the uptake or efflux of BAs is not regulated by FXR at physiological and pharmacological concentrations of BAs.
Cholic acid is a primary bile acid synthesized from cholesterol in the liver. In bile acid synthesis disorders due to single enzyme defects (SEDs) in the biosynthetic pathway, and in peroxisomal disorders (PDs) including Zellweger spectrum disorders, deficiency of primary bile acids leads to unregulated accumulation of intermediate bile acids and cholestasis. Bile acids facilitate fat digestion and absorption by forming mixed micelles, and facilitate absorption of fat-soluble vitamins in the intestine. Endogenous bile acids including cholic acid enhance bile flow and provide the physiologic feedback inhibition of bile acid synthesis. The mechanism of action of cholic acid has not been fully established; however, it is known that cholic acid and its conjugates are endogenous ligands of the nuclear receptor, farnesoid X receptor (FXR). FXR regulates enzymes and transporters that are involved in bile acid synthesis and in the enterohepatic circulation to maintain bile acid homeostasis under normal physiologic conditions.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Liver X receptor like receptor
NR1H4 (FXR) [HSA:9971] [KO:K08537]

Vapor Pressure

9.66X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate.

Other CAS

81-25-4

Absorption Distribution and Excretion

Following ingestion, absorption of cholic acid will first be by the small intestine, and is then transported to the liver by the blood for further processing.
Orally administered cholic acid is subject to the same metabolic pathway as endogenous cholic acid. Cholic acid is absorbed by passive diffusion along the length of the gastrointestinal tract. Once absorbed, cholic acid enters into the body's bile acid pool and undergoes enterohepatic circulation mainly in conjugated forms. In the liver, cholic acid is conjugated with glycine or taurine by bile acid-CoA synthetase and bile acid-CoA: amino acid N-acetyltransferase. Conjugated cholic acid is actively secreted into bile mainly by the Bile Salt Efflux Pump (BSEP), and then released into the small intestine, along with other components of bile. Conjugated cholic acid is mostly re-absorbed in the ileum mainly by the apical-sodium-dependent-bile acid transporter, passed back to the liver by transporters including sodium-taurocholate cotransporting polypeptide and organic anion transport protein and enters another cycle of enterohepatic circulation. Any conjugated cholic acid not absorbed in the ileum passes into the colon where deconjugation and 7-dehydroxylation are mediated by bacteria to form cholic acid and deoxycholic acid which may be re-absorbed in the colon or excreted in the feces. The loss of cholic acid is compensated by de-novo synthesis of cholic acids from cholesterol to maintain the bile acid pool in healthy subjects.
Excretion studies in rat showed that cholic acid (CA) is almost exclusively excreted in the feces in the form of metabolite. Only minor amounts of CA were found in the unconjugated form in rat feces. Urinary excretion of bile acids is minimal and in mice fed a 1% CA diet, the excretion of bile acids was 2000-fold higher in feces than in urine
Cholic acid was shown to be mainly absorbed in the distal (ileal) rather than proximal segments of the small intestine in the guinea pig.
For more Absorption, Distribution and Excretion (Complete) data for CHOLIC ACID (9 total), please visit the HSDB record page.

Metabolism Metabolites

The mechanism and sequence of side chain hydroxylation of cholesterol in bile acid synthesis was studied in the isolated perfused rabbit liver. A comparison was made between the importance of 26- and 25-hydroxylation in cholic acid biosynthesis in the rabbit. The formation of [G-(3)H]cholic acid was observed when the liver was perfused with 5beta-[G-(3)H]cholestane-3alpha, 7alpha-diol, 5beta-[G-(3)H]cholestane-3alpha, 7alpha-12alpha-triol, and 5beta-[G-(3)H]cholestane-3alpha, 7alpha, 26-triol. No [G-(3)H]chenodeoxycholic acid was detected in the bile. These findings indicate that potential precursors of chenodeoxycholic acid were hydroxylated at position 12alpha either subsequent to or before hydroxylation of the cholesterol side chain. In addition, no other intermediates (tetrahydroxy or pentahydroxy bile alcohols) were found in the bile when these compounds were perfused in the liver. Bile acid precursors were detected in bile when the rabbit liver was perfused with 5beta-[24-(14)C]cholestane-3alpha, 7alpha, 25-triol. The 5beta-[24-(14)C]cholestane-3alpha, 7alpha, 25-triol was hydroxylated in the liver at the 12alpha position to yield the corresponding 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol. The tetrol was further metabolized to a series of pentols (5beta-cholestane-3alpha, 7alpha, 12alpha, 22, 25-pentol; 5beta-cholestane-3alpha, 7alpha, 12alpha, 23, 25-pentol; 5beta-cholestane-3alpha, 7alpha, 12alpha, 24, 25-pentol; and 5beta-cholestane-3alpha, 7alpha, 12alpha, 25, 26-pentol). The major bile acid obtained from the perfusion of the 5beta-cholestane-3alpha, 7alpha, 25-triol was cholic acid. The experiments indicated that in the rabbit liver 12alpha-hydroxylation can occur after hydroxylation of the cholesterol side chain at either C-25 (5 beta-cholestane-3alpha, 7alpha, 25-triol) or C-26 (5beta-cholestane-3alpha, 7alpha-26-triol). Apparently, the rabbit can form cholic acid via the classical 26-hydroxylation pathway as well as via 25-hydroxylated intermediates.
In classic cholic acid biosynthesis, a series of ring modifications of cholesterol precede side chain cleavage and yield 5beta-cholestane-3alpha, 7alpha, 12alpha-triol. Side chain reactions of the triol then proceed either by the mitochondrial 27-hydroxylation pathway or by the microsomal 25-hydroxylation pathway. We have developed specific and precise assay methods to measure the activities of key enzymes in both pathways, 5beta-cholestane-3alpha, 7alpha, 12alpha-triol 25- and 27-hydroxylases and 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol 23R-, 24R-, 24S- and 27-hydroxylases. The extracts from either the mitochondrial or microsomal incubation mixtures were purified by means of a disposable silica cartridge column, derivatized into trimethylsilyl ethers, and quantified by gas chromatography;-mass spectrometry with selected-ion monitoring in a high resolution mode. Compared with the addition of substrates in acetone, those in 2-hydroxypropyl-beta-cyclodextrin increased mitochondrial triol 27-hydroxylase activity 132% but decreased activities of the enzymes in microsomal 25-hydroxylation pathway (triol 25-hydroxylase and 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol 23R-, 24R-, 24S- and 27-hydroxylases) 13;-60% in human liver. The enzyme activities in both pathways were generally 2- to 4-times higher in mouse and rabbit livers compared with human liver. In all species, microsomal triol 25-hydroxylase activities were 4- to 11-times larger than mitochondrial triol 27-hydroxylase activities but the activities of tetrol 24S-hydroxylase were similar to triol 27-hydroxylase activities in our assay conditions. The regulation of both pathways in rabbit liver was studied after bile acid synthesis was perturbed. Cholesterol feeding up-regulated enzyme activities involved in both 25- (64;-142%) and 27- (77%) hydroxylation pathways, while bile drainage up-regulated only the enzymes in the 25-hydroxylation pathway (178;-371%). Using these new assays, we demonstrated that the 25- and 27-hydroxylation pathways for cholic acid biosynthesis are more active in mouse and rabbit than human livers and are separately regulated in rabbit liver.
Deoxycholic acid is the main metabolite of cholic acid. Patients with 3alpha-HSD deficiency and delta4-3-oxoR deficiency and subjects with a normal bile acid metabolism have shown that upon treatment with cholic acid, serum and bile predominantly contain cholic acid and deoxycholic acid, while chenodeoxycholic acid and its metabolites appear to be reduced. Under cholic acid treatment, patients are therefore exposed to higher than normal deoxycholic acid concentrations, although the exact quantifications of these concentrations have not been described. In single- and repeat-dose studies, deoxycholic acid showed lethal effects, gastrointestinal and hepatic toxicities at approximately half the doses needed for cholic acid to produce the same effects. It is therefore considered that deoxycholic acid is more toxic than cholic acid and may in fact be the causative agent of some of cholic acid's toxicity. Mutagenicity data from bacterial test for deoxycholic acid is ambiguous but deoxycholic acid was genotoxic in an in vitro micronucleus assay. Additionally, ... the genotoxic potential of BA (focusing on chenodeoxycholic acid and deoxycholic acid) on human colonocytes and colon tumor cells HT 29 by a comet assay /was investigated/. In both cell types a clear dose-dependent genotoxic effect induced by the two bile acids was observed, with deoxycholic acid being more genotoxic. Viability of cells appeared to be greater than 75%. Use of a nuclease III modified comet assay suggested that the DNA damage could be mediated by reactive oxygen species production but was somewhat protected by inclusion of anti-oxidants. Short term carcinogenicity studies suggest that deoxycholic acid like cholic acid has carcinogenicity promoting properties. In rat liver, deoxycholic acid (75-150 mg/kg) exerted promoting activity as evidenced by significantly increased values of alpha-glutamyl transpeptidase-positive (alpha-GT+) liver foci compared with the corresponding controls given the carcinogen, diethylnitrosamine (DEN) alone. Deoxycholic acid (20 mg/kg) enhanced the development and growth of azoxymethane (AOM)-induced aberrant crypt foci in rat colons. In a parallel study, deoxycholic acid in the absence of AOM did not significantly induce aberrant crypt foci. However, /a study/ concluded that deoxycholic acid may act not only as promoters but also initiators of the multistage process of carcinogenesis.
Cholic acid has known human metabolites that include Cholic acid glucuronide.

Wikipedia

Cholic_acid
Brotizolam

Drug Warnings

The safety and effectiveness of Cholbam has been established in pediatric patients 3 weeks of age and older for the treatment of bile acid synthesis disorders due to single enzyme defects (SEDs), and for adjunctive treatment of patients with peroxisomal disorders (PDs) including Zellweger spectrum disorders who exhibit manifestations of liver disease, steatorrhea or complications from decreased fat soluble vitamin absorption.
Monitor liver function and discontinue Cholbam in patients who develop worsening of liver function while on treatment. Concurrent elevations of serum gamma glutamyltransferase (GGT), alanine aminotransferase (ALT) may indicate Cholbam overdose. Discontinue treatment with Cholbam at any time if there are clinical or laboratory indicators of worsening liver function or cholestasis.
The developmental and health benefits of breastfeeding should be considered along with the mother's clinical need for Cholbam and any potential adverse effects on the breastfed infant from Cholbam or from the underlying maternal condition.
No studies in pregnant women or animal reproduction studies have been conducted with Cholbam. Limited published case reports discuss pregnancies in women taking cholic acid for 3beta-HSD deficiency resulting in healthy infants. These reports may not adequately inform the presence or absence of drug-associated risk with the use of Cholbam during pregnancy. The background risk of major birth defects and miscarriage for the indicated population is unknown. However, the background risk in the U.S. general population of major birth defects is 2-4% and of miscarriage is 15-20% of clinically recognized pregnancies.
For more Drug Warnings (Complete) data for CHOLIC ACID (6 total), please visit the HSDB record page.

Use Classification

Human drugs -> Bile acids and derivatives -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Solvent

Methods of Manufacturing

ALKALINE EXTRACTION OF BOVINE BILE, NEUTRALIZATION WITH ACID, FORMATION OF THE MAGNESIUM SALT, FILTRATION, SEPARATION OF DEOXYCHOLIC ACID, AND ACIDIFICATION OF THE FILTRATE
Extraction from beef bile.
Derivation: From glycocholic and taurocholic acids in bile; organic synthesis.

General Manufacturing Information

Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-: ACTIVE
Cholan-24-oic acid, 3,7,12-trihydroxy-, sodium salt (1:1), (3.alpha.,5.beta.,7.alpha.,12.alpha.)-: ACTIVE
MAJOR HUMAN BILE ACIDS ARE CHOLIC & DEOXYCHOLIC ACIDS & CHENODEOXYCHOLIC ACID... CHOLIC ACID & CHENODEOXYCHOLIC ACID ARE PRESENT IN BILE IN ABOUT EQUAL PROPORTIONS (30%-40%)...LESS DEOXYCHOLIC ACID (10%-20%). ...FORMED FROM CHOLESTEROL IN LIVER.
BILE ACIDS, PRESENT AS SODIUM SALTS OF A MIXTURE OF ACIDS, ARE DIVIDED INTO 2 GROUPS: 1) GLYCOCHOLIC ACIDS /CONJUGATES OF CHOLIC ACID WITH GLYCINE/ & 2) TAUROCHOLIC ACIDS. /CONJUGATES OF CHOLIC ACID WITH TOURINE/
The most abundant bile acid

Analytic Laboratory Methods

New results for potentiometric titrations of 7 anions (including cholic acid) are given.

Clinical Laboratory Methods

Determination of cholic acid is very important and necessary in body fluids due to its both pharmaceutical and clinical significance. In this study, a quartz crystal microbalance (QCM) nanosensor, which is imprinted cholic acid, has been developed for the assignation of cholic acid. The cholic acid selective memories have been generated on QCM electrode surface by using molecularly imprinted polymer (MIP) based on methacryloylamidohistidine-copper (II) (MAH-Cu(II)) pre-organized monomer. The cholic acid imprinted nanosensor was characterized by atomic force microscopy (AFM) and then analytical performance of the cholic acid imprinted QCM nanosensor was studied. The detection limit was found to be 0.0065 uM with linear range of 0.01-1,000 uM. Moreover, the high value of Langmuir constant (b) (7.3*10(5)) obtained by Langmuir graph showed that the cholic acid imprinted nanosensor had quite strong binding sites affinity. At the last step of this procedure, cholic acid levels in body fluids were determined by the prepared imprinted QCM nanosensor.
Ursodeoxycholic acid and conjugated and unconjugated cholic acid were determined in blood serum of healthy volunteers and patients with intestinal diseases by radioimmunoassay.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

Aluminum-based antacids have been shown to adsorb bile acids in vitro and can reduce the bioavailability of Cholbam. Take Cholbam at least 1 hour before or 4 to 6 hours (or at as great an interval as possible) after an aluminum-based antacid.
Bile acid binding resins such as cholestyramine, colestipol, or colesevelam adsorb and reduce bile acid absorption and may reduce the efficacy of Cholbam. Take Cholbam at least 1 hour before or 4 to 6 hours (or at as great an interval as possible) after a bile acid binding resin.
Phenobarbital treatment increases the transport capacity (Vmax) for bile salt in the ileum of the rat. ... Rats treated with phenobarbital for 10 days had a 4-fold smaller cholic acid pool compared to control rats. Additionally, the daily production of cholic acid was decreased in phenobarbital treated rats compared to control rats. Phenobarbital has an antagonistic effect to the desired action of cholic acid in patients and may potentially endanger the established metabolic control. Therefore use of Phenobarbital in patients treated with cholic acid has been contraindicated.
Avoid concomitant use of inhibitors of the bile salt efflux pump (BSEP) such as cyclosporine /with Cholbam/. Concomitant medications that inhibit canalicular membrane bile acid transporters such as the BSEP may exacerbate accumulation of conjugated bile salts in the liver and result in clinical symptoms. If concomitant use is deemed necessary, monitoring of serum transaminases and bilirubin is recommended.
For more Interactions (Complete) data for CHOLIC ACID (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Gültekin A, Karanfil G, Sönmezoğlu S, Say R. Development of a highly sensitive MIP based-QCM nanosensor for selective determination of cholic acid level in body fluids. Mater Sci Eng C Mater Biol Appl. 2014 Sep;42:436-42. doi: 10.1016/j.msec.2014.05.055. PubMed PMID: 25063139.
2: Xu Z, Deng P, Tang S, Li J. Fluorescent molecularly imprinted polymers based on 1,8-naphthalimide derivatives for efficiently recognition of cholic acid. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:558-67. doi: 10.1016/j.msec.2015.08.060. PubMed PMID: 26478344.
3: He XQ, Duan JL, Zhou J, Song ZY, Cichello SA. Effects of Two Traditional Chinese Cooking Oils, Canola and Pork, on pH and Cholic Acid Content of Faeces and Colon Tumorigenesis in Kunming Mice. Asian Pac J Cancer Prev. 2015;16(15):6225-9. PubMed PMID: 26434820.
4: Kong B, Zhu Y, Li G, Williams JA, Buckley K, Tawfik O, Luyendyk JP, Guo GL. Mice with hepatocyte-specific FXR deficiency are resistant to spontaneous but susceptible to cholic acid-induced hepatocarcinogenesis. Am J Physiol Gastrointest Liver Physiol. 2016 Mar 1;310(5):G295-302. doi: 10.1152/ajpgi.00134.2015. PubMed PMID: 26744468; PubMed Central PMCID: PMC4773826.
5: Jia YG, Zhu XX. Thermo- and pH-Responsive Copolymers Bearing Cholic Acid and Oligo(ethylene glycol) Pendants: Self-Assembly and pH-Controlled Release. ACS Appl Mater Interfaces. 2015 Nov 11;7(44):24649-55. doi: 10.1021/acsami.5b06909. PubMed PMID: 26479835.
6: Horinouchi M, Hayashi T, Koshino H, Malon M, Hirota H, Kudo T. Identification of 9α-hydroxy-17-oxo-1,2,3,4,10,19-hexanorandrost-6-en-5-oic acid and β-oxidation products of the C-17 side chain in cholic acid degradation by Comamonas testosteroni TA441. J Steroid Biochem Mol Biol. 2014 Sep;143:306-22. doi: 10.1016/j.jsbmb.2014.04.014. PubMed PMID: 24810629.
7: Gültekin A, Ersöz A, Denizli A, Say R. Gold-silver-nanoclusters having cholic acid imprinted nanoshell. Talanta. 2012 May 15;93:364-70. doi: 10.1016/j.talanta.2012.02.057. PubMed PMID: 22483924.
8: Amjad MW, Amin MC, Katas H, Butt AM, Kesharwani P, Iyer AK. In Vivo Antitumor Activity of Folate-Conjugated Cholic Acid-Polyethylenimine Micelles for the Codelivery of Doxorubicin and siRNA to Colorectal Adenocarcinomas. Mol Pharm. 2015 Dec 7;12(12):4247-58. doi: 10.1021/acs.molpharmaceut.5b00827. PubMed PMID: 26567518.
9: Janvier F, Zhu JX, Armstrong J, Meiselman HJ, Cloutier G. Effects of amphiphilic star-shaped poly(ethylene glycol) polymers with a cholic acid core on human red blood cell aggregation. J Mech Behav Biomed Mater. 2013 Feb;18:100-7. doi: 10.1016/j.jmbbm.2012.11.008. PubMed PMID: 23262308; PubMed Central PMCID: PMC3563249.
10: Deng J, Lu X, Constant C, Dogariu A, Fang J. Design of β-CD-surfactant complex-coated liquid crystal droplets for the detection of cholic acid via competitive host-guest recognition. Chem Commun (Camb). 2015 May 28;51(43):8912-5. doi: 10.1039/c5cc01561h. PubMed PMID: 25892566.
11: Hu MX, Li JN, Zhang SL, Li L, Xu ZK. Hydrophilic modification of PVDF microfiltration membranes by adsorption of facial amphiphile cholic acid. Colloids Surf B Biointerfaces. 2014 Nov 1;123:809-13. doi: 10.1016/j.colsurfb.2014.10.019. PubMed PMID: 25454658.
12: Bai G, Wang Y, Nichifor M, Bastos M. Critical role of the degree of substitution in the interaction of biocompatible cholic acid-modified dextrans with phosphatidylcholine liposomes. Langmuir. 2013 Oct 29;29(43):13258-68. doi: 10.1021/la402754y. PubMed PMID: 24079348.
13: Berendse K, Klouwer FC, Koot BG, Kemper EM, Ferdinandusse S, Koelfat KV, Lenicek M, Schaap FG, Waterham HR, Vaz FM, Engelen M, Jansen PL, Wanders RJ, Poll-The BT. Cholic acid therapy in Zellweger spectrum disorders. J Inherit Metab Dis. 2016 Nov;39(6):859-868. PubMed PMID: 27469511.
14: Chen DQ, Wang X, Chen L, He JX, Miao ZH, Shen JK. Novel liver-specific cholic acid-cytarabine conjugates with potent antitumor activities: Synthesis and biological characterization. Acta Pharmacol Sin. 2011 May;32(5):664-72. doi: 10.1038/aps.2011.7. PubMed PMID: 21516131; PubMed Central PMCID: PMC4002521.
15: Shiraishi T, Nielsen PE. Nanomolar cellular antisense activity of peptide nucleic acid (PNA) cholic acid ("umbrella") and cholesterol conjugates delivered by cationic lipids. Bioconjug Chem. 2012 Feb 15;23(2):196-202. doi: 10.1021/bc200460t. PubMed PMID: 22243634.

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